Propylene sulfite
Overview
Description
Synthesis Analysis
Propylene sulfite's synthesis has been a subject of research due to its applications in lithium-ion batteries. One study demonstrates the use of propylene sulfite as a film-forming electrolyte additive in lithium-ion batteries, emphasizing its ability to suppress propylene carbonate co-intercalation into graphite and enhance battery stability (Wrodnigg et al., 1999). Another study explores the synthesis of butylene sulfite as an additive to propylene carbonate-based electrolytes, indicating its effectiveness in improving cell performance (Chen et al., 2007).
Molecular Structure Analysis
The molecular structure of propylene sulfite and related compounds plays a crucial role in their chemical behavior and applications. Research has focused on the synthesis and characterization of various sulfur-containing polymers, including propylene sulfite derivatives (Berti et al., 2005). Understanding the molecular structure is essential for tailoring these compounds for specific applications.
Chemical Reactions and Properties
Propylene sulfite's chemical reactions and properties are integral to its application in battery technology. For instance, the addition of propylene sulfite to lithium-ion battery electrolytes enhances their oxidation stability and overall performance. This is attributed to the formation of a stable passivating film on the battery's graphite surface (Wrodnigg et al., 1999).
Physical Properties Analysis
The physical properties of propylene sulfite, such as its thermal stability and phase behavior, are crucial for its practical applications. Studies have been conducted to compare the thermal properties of sulfur-containing polymers with their oxygen-containing counterparts, providing valuable insights into their stability and performance under various conditions (Berti et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties of propylene sulfite, such as its reactivity and interaction with other compounds, is vital for its effective use in industrial applications. Research in this area has focused on the chemical interactions of propylene sulfite in lithium-ion batteries, highlighting its role in improving electrolyte stability and battery life (Wrodnigg et al., 1999).
Scientific Research Applications
Lithium-Ion Batteries :
- PS as a film-forming electrolyte additive improves the performance of lithium-ion batteries. Small amounts of PS suppress propylene carbonate co-intercalation into graphite and contribute to high oxidation stability at the LiMn2O4 cathode (Wrodnigg et al., 1999).
- PS shows promising results as an additive in lithium-ion battery electrolytes, improving the cycle stability and decreasing the initial charge-discharge efficiency and discharge capacity at normal temperature (Yu Xin-x, 2014).
- Butylene sulfite, a related compound, when added to propylene carbonate-based electrolytes, enhances the performance of lithium-ion batteries. It forms a stable passivating film on the graphite surface, which is critical for improved cell performance (Renjie Chen et al., 2007).
Material Science :
- Synthesis and characterization of poly(propylene sulfite) from sulfur dioxide and propylene oxide using zinc derivatives as catalysts have been explored. This research provides insights into the production of poly(propylene sulfite) with high molecular weight and yield (Byeongdu Lee et al., 2000).
Chemical Properties and Health Concerns :
- It's important to note that compounds like propylene sulfite and related chemicals such as propylene imine and propane sultone may have deleterious effects, including carcinogenic, mutagenic, and teratogenic activities (B. Ulland et al., 1971).
Safety And Hazards
Future Directions
The future directions of propylene sulfite research could involve further exploration of its use in the synthesis of polymers with high Mn values and relatively narrow molecular weight distributions . Additionally, its use as a solvent for making non-aqueous electrolytes for lithium-ion and lithium sulfur batteries could be further investigated .
properties
IUPAC Name |
4-methyl-1,3,2-dioxathiolane 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c1-3-2-5-7(4)6-3/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHAYVFVKRXMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932956 | |
Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propylene sulfite | |
CAS RN |
1469-73-4 | |
Record name | Propylene sulfite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1469-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfurous acid, cyclic ester with 1,2-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylene sulfite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propylene sulfite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Propyleneglycol sulfite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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